Product packaging for 2,4-Difluoro-1-(trifluoromethoxy)benzene(Cat. No.:CAS No. 1404194-72-4)

2,4-Difluoro-1-(trifluoromethoxy)benzene

Cat. No.: B2796529
CAS No.: 1404194-72-4
M. Wt: 198.092
InChI Key: KWYSKALMBDXKKS-UHFFFAOYSA-N
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Description

2,4-Difluoro-1-(trifluoromethoxy)benzene (CAS 64248-61-9) is a valuable fluorinated aromatic building block in chemical research and development. With the molecular formula C7H3F5 and a molecular weight of 182.09 g/mol , this compound is characterized by the synergistic reactivity of its fluorine substituents and the distinctive electron-withdrawing properties of the trifluoromethoxy group, which can significantly influence the lipophilicity, metabolic stability, and overall bioavailability of resultant molecules . Its primary research application is as a key synthetic intermediate in the pharmaceutical and agrochemical industries, where it is utilized in cross-coupling reactions, nucleophilic aromatic substitution, and as a core template for constructing more complex, target-oriented structures. The compound requires careful handling and storage, sealed in a dry environment at 2-8°C to maintain stability . According to GHS standards, it is classified with the signal word "Warning" and carries hazard statements H315, H319, and H335, indicating it can cause skin and eye irritation and may cause respiratory irritation . This product is intended For Research Use Only and is not for diagnostic, therapeutic, or any other human use. Researchers can leverage its structural features to explore new chemical spaces, particularly in the development of active compounds that benefit from the unique properties of fluorine.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H3F5O B2796529 2,4-Difluoro-1-(trifluoromethoxy)benzene CAS No. 1404194-72-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,4-difluoro-1-(trifluoromethoxy)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3F5O/c8-4-1-2-6(5(9)3-4)13-7(10,11)12/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWYSKALMBDXKKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)F)OC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3F5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2,4 Difluoro 1 Trifluoromethoxy Benzene and Analogous Systems

Strategies for Introducing the Trifluoromethoxy Group onto Aromatic Rings

The introduction of the trifluoromethoxy (OCF₃) group onto an aromatic ring is a challenging yet crucial transformation in the synthesis of many modern pharmaceuticals and agrochemicals. Various methods have been developed, broadly categorized into nucleophilic and electrophilic approaches.

Nucleophilic Trifluoromethoxylation Approaches

Nucleophilic trifluoromethoxylation strategies generally involve the reaction of a trifluoromethoxide anion source with a suitable aromatic substrate. The inherent instability of the trifluoromethoxide anion, which can decompose to difluorophosgene and fluoride (B91410), has historically posed a significant challenge.

The development of stable and effective sources of the trifluoromethoxide anion (⁻OCF₃) is central to nucleophilic trifluoromethoxylation. Due to its poor nucleophilicity and instability, early methods often required harsh reaction conditions and were limited in scope.

Recent advancements have led to the development of reagents that can release the trifluoromethoxide anion under milder conditions. For instance, (E)-O-trifluoromethyl-benzaldoximes (TFBO) have been introduced as effective trifluoromethoxylation reagents for the nucleophilic substitution of alkyl halides without the need for silver catalysis. These reagents can be activated by a base to generate the trifluoromethoxide species in situ.

Another approach involves the use of trifluoromethyl arylsulfonates in enantioselective hydrotrifluoromethoxylation reactions of aromatic alkenes, catalyzed by salen-Co complexes, to produce chiral benzyl (B1604629) trifluoromethoxy compounds.

Reagent/SystemSubstrate TypeCatalyst/ActivatorKey Features
(E)-O-trifluoromethyl-benzaldoximes (TFBO)Alkyl halidesBaseSilver-free, suitable for late-stage functionalization.
Trifluoromethyl arylsulfonatesAromatic alkenesSalen-Co complexEnantioselective, produces chiral products.

A versatile method for the synthesis of aryl trifluoromethyl ethers is the oxidative desulfurization-fluorination of xanthates derived from phenols. This reaction typically employs a combination of a fluoride source, such as 70% HF/pyridine, and an N-halo imide oxidant. The reaction proceeds through the conversion of the dithiocarbonate group (-OCS₂Me) into a trifluoromethoxy group (-OCF₃).

This method is applicable to a range of aromatic and heteroaromatic xanthates. The treatment of xanthates with a reagent system like (HF)₉/Py and 1,3-dibromo-5,5-dimethylhydantoin (B127087) leads to the formation of trifluoromethyl ethers via intermediate difluoro(methylthio)methyl ethers.

Fluorinating/Oxidizing SystemSubstrateOutcomeReference
70% HF/pyridine and N-halo imideAryl or primary alkyl dithiocarbonatesTrifluoromethyl ethers (R-OCF₃)
(HF)₉/Py and 1,3-dibromo-5,5-dimethylhydantoinXanthates (R-OC(S)SMe)Trifluoromethyl ethers (R-OCF₃)

Decarboxylative fluorination presents another route to aryl trifluoromethyl ethers. This method involves the treatment of aryloxydifluoroacetic acids with a silver(I) catalyst and a fluorinating agent like Selectfluor. The reaction proceeds through the decarboxylation of the acid, followed by fluorination to yield the trifluoromethyl ether.

The use of AgF₂ as a reagent can induce the decarboxylation, with AgF serving as a fluorine source. The addition of ligands such as 2,6-difluoropyridine (B73466) can enhance the reactivity of AgF₂. This strategy is part of a broader class of decarboxylative reactions that have become powerful tools for installing fluorine-containing groups under relatively mild conditions.

Reagent SystemSubstrateProductKey Features
Ag(I) / SelectfluorAryloxydifluoroacetic acidsTrifluoromethylarenesCatalytic, operationally simple.
AgF₂ / AgF / 2,6-difluoropyridineAryloxydifluoroacetic acidsAryl trifluoromethyl ethersUtilizes AgF₂ as both oxidant and fluoride source.

While less common than nucleophilic methods, electrophilic trifluoromethoxylation offers an alternative pathway. These strategies often involve the generation of a trifluoromethoxy radical (•OCF₃) or a related electrophilic species.

An electrochemical approach has been developed for the direct C-H trifluoromethoxylation of (hetero)aromatics. This method combines a readily available trifluoromethyl source with oxygen under electrochemical conditions to generate a CF₃ radical, which is then converted to a CF₃O radical for subsequent reaction with the aromatic substrate.

Another strategy involves the O-trifluoromethylation of protected N-aryl-N-hydroxylamines with electrophilic CF₃ sources like Togni's reagent, followed by an intramolecular rearrangement to yield ortho-trifluoromethoxylated anilines.

Methodologies for Introducing Difluoro Substituents onto Aromatic Rings

The introduction of two fluorine atoms onto an aromatic ring can be achieved through several methods, primarily categorized as electrophilic and nucleophilic aromatic substitution.

Electrophilic fluorination is a direct method for introducing fluorine into an aromatic ring. Reagents such as Selectfluor (F-TEDA-BF₄) and N-fluorobenzenesulfonimide (NFSI) are commonly used electrophilic fluorine sources. However, the high reactivity of fluorine can make these reactions difficult to control, sometimes leading to poor yields of the desired monofluorinated product. The mechanism of electrophilic aromatic fluorination is generally considered to be a polar SEAr process. Kinetic isotope effect studies have shown that the decomposition of the Wheland-type intermediate is not the rate-determining step.

Nucleophilic aromatic substitution (SNAr) is another important strategy, particularly for aromatic systems bearing electron-withdrawing groups. This method involves the displacement of a leaving group, such as a halide or a nitro group, by a nucleophilic fluoride source like potassium fluoride (KF) or cesium fluoride (CsF). The efficiency of nucleophilic fluorination is highly dependent on the solvent, the counter-ion of the fluoride salt, and the level of hydration. Anhydrous tetrabutylammonium (B224687) fluoride (TBAF) is a highly effective reagent for halogen exchange (Halex) reactions in polar aprotic solvents.

Transition metal-catalyzed fluorination has also emerged as a powerful technique, with palladium and copper catalysts being used to facilitate the fluorination of aryl halides, triflates, or boronic acids.

MethodReagent TypeCommon ReagentsKey Features
Electrophilic FluorinationElectrophilic "F⁺" sourceSelectfluor, NFSIDirect C-H fluorination.
Nucleophilic Aromatic Substitution (SNAr)Nucleophilic "F⁻" sourceKF, CsF, TBAFRequires activated aromatic ring with a good leaving group.
Transition Metal-Catalyzed FluorinationAryl precursors with F⁻ sourcePd or Cu catalysts with aryl halides/triflates/boronic acidsBroader substrate scope.
Difluorocarbene Chemistry for gem-Difluorination

Difluorocarbene (:CF2) is a highly reactive and versatile intermediate used for introducing difluoromethylene (CF2) groups into organic molecules. thieme-connect.com In its singlet ground state, it behaves as a moderately electrophilic species, readily reacting with electron-rich substrates. thieme-connect.com While not directly forming the trifluoromethoxy group, difluorocarbene chemistry is fundamental for creating gem-difluoro functionalities, which are key structural motifs in many complex fluorinated molecules. thieme-connect.com

The generation of difluorocarbene can be achieved from various precursors under different conditions. thieme-connect.comacs.org Common methods involve the thermal decomposition of salts like sodium chlorodifluoroacetate or the base-induced decomposition of reagents such as trimethyl(trifluoromethyl)silane (TMSCF3). acs.org An alternative, difluoromethylene phosphobetaine (Ph3P+CF2CO2−), generates difluorocarbene through decarboxylation without the need for a base or other additives. rsc.org

Once generated, difluorocarbene can react with a range of nucleophiles. For instance, it can react with phenols and other heteroatom nucleophiles to form difluoromethylated compounds (e.g., Ar-OCF2H) or with C-C multiple bonds to yield gem-difluorocyclopropanes and difluorocyclopropenes. thieme-connect.com These reactions showcase the utility of difluorocarbene in constructing C-F bonds, a critical step in the synthesis of complex organofluorine compounds. thieme-connect.com More recently, copper-catalyzed difluorocarbene transfer reactions have been developed, enabling modular catalytic gem-difluoropropargylation, which highlights the expanding role of metal-difluorocarbene chemistry. researchgate.netnih.gov

PrecursorReagent/ConditionDescription
TMSCF3 (Trifluoromethyltrimethylsilane) Base (e.g., NaI, KOt-Bu)A common and effective source for generating difluorocarbene for various transformations. acs.org
Ph3P+CF2CO2− (PDFA) Heat (Decarboxylation)A stable, easy-to-handle reagent that generates difluorocarbene cleanly upon heating without additives. acs.orgrsc.org
ClCF2COONa (Sodium chlorodifluoroacetate) HeatA classical method involving thermal decomposition to produce difluorocarbene.
HCClF2 (Freon 22) Strong BaseA gaseous, ozone-depleting source requiring special apparatus and strong bases for carbene generation. nih.gov
Selective Halogenation and Halogen Exchange Reactions

Selective halogenation is a foundational strategy for functionalizing aromatic rings. In the context of synthesizing 2,4-Difluoro-1-(trifluoromethoxy)benzene, this involves the precise introduction of halogen atoms onto the trifluoromethoxybenzene core, which can then serve as precursors for fluorination.

The trifluoromethoxy (-OCF3) group is an electron-withdrawing substituent that deactivates the aromatic ring towards electrophilic substitution. beilstein-journals.org However, it acts as an ortho, para-director, meaning that electrophilic attack will preferentially occur at the positions ortho and para to the -OCF3 group. lookchem.com Therefore, direct electrophilic halogenation (e.g., bromination or chlorination) of trifluoromethoxybenzene using a halogen and a Lewis acid catalyst (like FeCl3 or AlCl3) would yield a mixture of 2-halo- and 4-halo-1-(trifluoromethoxy)benzene. lookchem.comwikipedia.org Achieving the specific 2,4-disubstitution pattern often requires sequential reactions and careful control of conditions.

A more common and industrially significant method for introducing fluorine into aromatic rings is the Halogen Exchange (Halex) reaction. nih.govacsgcipr.org This nucleophilic aromatic substitution (SNAr) process involves displacing a leaving group, typically chlorine, with a fluoride anion. acsgcipr.org The reaction is usually performed at high temperatures (150-250 °C) in a polar aprotic solvent such as dimethylsulfoxide (DMSO) or dimethylformamide (DMF), using an inorganic fluoride source like potassium fluoride (KF). wikipedia.org The Halex process is most effective for aromatic systems that are activated by electron-withdrawing groups, as these stabilize the negative charge in the intermediate Meisenheimer complex. nih.gov Therefore, a precursor like 2,4-dichloro-1-(trifluoromethoxy)benzene (B1301602) could potentially be converted to the target compound via a double halogen exchange.

MethodReagentsSubstrate RequirementKey Features
Electrophilic Halogenation X2 (Cl2, Br2), Lewis Acid (FeX3, AlX3)Activated or moderately deactivated arenes. wikipedia.orgFollows ortho, para, or meta directing effects of existing substituents. lookchem.com
Halogen Exchange (Halex) KF, CsF, or TBAF; Polar aprotic solvent (DMSO, DMF)Electron-deficient arenes (e.g., with -NO2, -CN groups). acsgcipr.orgwikipedia.orgWidely used in industry for large-scale production of fluoroaromatics. nih.govacsgcipr.org
Balz-Schiemann Reaction 1. Ar-NH2 → Ar-N2+BF4−; 2. HeatRequires an aromatic amine precursor.A classical method involving the thermal decomposition of diazonium tetrafluoroborates. nih.govresearchgate.net
Transition-Metal-Catalyzed Fluorination of Aromatic Systems

In recent decades, transition-metal-catalyzed methods have emerged as powerful alternatives for the formation of carbon-fluorine (C-F) bonds, often proceeding under milder conditions and with greater functional group tolerance than traditional methods like the Halex or Balz-Schiemann reactions. numberanalytics.comresearchgate.netacs.org Palladium and copper are the most commonly employed metals for these transformations. nih.gov

The general mechanism for palladium-catalyzed nucleophilic fluorination involves the oxidative addition of an aryl halide or aryl triflate to a Pd(0) complex. nih.gov This is followed by a ligand exchange step where the halide or triflate is replaced by a fluoride anion from a fluoride source (e.g., CsF or AgF). The final, and often most challenging, step is the reductive elimination of the aryl fluoride product, regenerating the Pd(0) catalyst. acs.org The success of this process has been heavily dependent on the development of specialized ligands, such as bulky biaryl monophosphines, which facilitate the difficult C-F reductive elimination step. acs.orgnih.gov

Copper-catalyzed fluorination also provides a valuable route to aryl fluorides. numberanalytics.com These reactions can proceed through various copper oxidation states and mechanisms. For example, copper can mediate the fluorination of aryl boronic acids or aryl halides under specific conditions. numberanalytics.comchemistryviews.org These transition metal-catalyzed approaches represent a significant advancement, enabling the synthesis of complex fluorinated aromatics that were previously difficult to access. nih.gov

Metal CatalystCommon SubstratesFluoride SourceGeneral Conditions
Palladium Aryl Triflates, Aryl Bromides. acs.orgCsF, AgF, TBAF.Often requires specialized phosphine (B1218219) ligands (e.g., AdBrettPhos); Anhydrous conditions. acs.org
Copper Aryl Halides, Aryl Boronic Acids. numberanalytics.comchemistryviews.orgKF, CuF2.Conditions vary depending on the specific reaction type and substrate. numberanalytics.comnih.gov
Silver Aryl Stannanes, Arylboronic acids. nih.govF-TEDA-PF6, AgF.Mediates electrophilic fluorination. nih.gov

Integrated Synthetic Routes for this compound Derivatives

The construction of polysubstituted aromatic compounds like this compound often requires multi-step synthetic sequences where the order of reactions and the directing effects of substituents are carefully considered.

Multi-Step Processes Involving Directed Functionalization

Multi-step synthesis relies on the strategic installation of functional groups that direct subsequent substitutions to the desired positions on the aromatic ring. The trifluoromethoxy group is an ortho, para-director, while fluorine atoms are also ortho, para-directing. lookchem.com Crafting a synthesis for a 2,4-disubstituted pattern requires a logical sequence of reactions that leverages these directing effects.

For example, a hypothetical synthesis could start from a precursor like 3-fluorophenol. The hydroxyl group could first be converted to the trifluoromethoxy group. The existing fluorine and the new trifluoromethoxy group would then direct a subsequent electrophilic substitution, such as nitration or halogenation, to the positions activated by both groups. The order of operations is critical; installing a meta-directing group at an early stage, for instance, would completely change the outcome of subsequent substitutions. youtube.com Functional group interconversions, such as the reduction of a nitro group to an amine, which can then be converted to a variety of other groups via diazotization, are also essential tools in these multi-step strategies. youtube.com

Cross-Coupling Reactions with Fluorinated Precursors (e.g., Suzuki-Miyaura coupling)

Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction, are indispensable tools for forming carbon-carbon bonds and have been widely applied to the synthesis of complex fluorinated biaryls and other derivatives. thieme-connect.demdpi.comcardiff.ac.uk This reaction typically involves the coupling of an organoboron compound (like a boronic acid or ester) with an organic halide or triflate. cardiff.ac.uk

To synthesize derivatives of this compound, one could employ a Suzuki-Miyaura strategy in several ways:

Couple a pre-formed (2,4-difluoro-1-(trifluoromethoxy)phenyl)boronic acid with various aryl or vinyl halides to introduce new substituents.

Couple a halogenated precursor, such as 1-bromo-2,4-difluoro-1-(trifluoromethoxy)benzene, with a range of arylboronic acids.

The success of these reactions on fluorinated arenes often depends on the choice of catalyst, ligands, base, and solvent. thieme-connect.de The electronic properties of the fluorinated substrates can influence the reaction efficiency. researchgate.net This methodology provides a modular and highly versatile approach to rapidly generate libraries of complex derivatives built upon the this compound scaffold for applications in drug discovery and materials science. thieme-connect.demdpi.com

Reactant 1 (Electrophile)Reactant 2 (Nucleophile)Catalyst SystemProduct Type
1-Bromo-4-fluorobenzene4-Fluorophenylboronic acidPd nanoparticles on graphene. mdpi.comSymmetrical difluorobiphenyl.
Aryl FluorosulfatePhenylboronic acidPd(OAc)2/dppp. cardiff.ac.ukAryl-substituted product.
1,4-Dibromo-2-fluorobenzeneArylboronic acidsPd catalyst. researchgate.netFluorinated para-terphenyls.
Industrial Production Methodologies and Scalability Considerations

The transition from a laboratory-scale synthesis to industrial production introduces significant challenges related to cost, safety, efficiency, and environmental impact. For compounds like this compound, industrial synthesis often relies on robust, cost-effective, and scalable reactions.

The industrial production of the core trifluoromethoxybenzene structure frequently starts from readily available materials like anisole (B1667542) (methoxybenzene) or phenol. patsnap.comgoogle.com A common route involves the chlorination of anisole to produce trichloromethoxybenzene, followed by a halogen exchange reaction (fluorination) with anhydrous hydrogen fluoride (HF) to yield trifluoromethoxybenzene. patsnap.comgoogle.com

Key scalability considerations include:

Reagent Handling: Large-scale use of hazardous materials like chlorine gas and anhydrous HF requires specialized equipment and stringent safety protocols. google.com

Reaction Control: Many key reactions, such as nitration or halogenation, are highly exothermic. Maintaining temperature control on a large scale is crucial to prevent runaway reactions and ensure product selectivity. researchgate.net

Process Optimization: To improve safety, efficiency, and scalability, modern industrial chemistry is increasingly adopting continuous flow technologies. acs.org For example, the nitration of trifluoromethoxybenzene has been optimized and scaled up using microreactors and packed tubular flow reactors, allowing for better thermal control and higher throughput compared to batch processing. researchgate.netacs.org

Waste Management: Industrial processes generate significant waste streams. Developing greener synthetic routes that minimize solvent use and byproducts is a major focus. The choice of solvent is critical, as some traditionally used solvents like carbon tetrachloride are now restricted due to environmental concerns. google.com

These considerations drive ongoing research into more efficient catalysts and processes that can make the production of complex fluorinated aromatics safer, more economical, and more sustainable.

Reaction Mechanisms and Reactivity Profiles of 2,4 Difluoro 1 Trifluoromethoxy Benzene and Its Derivatives

Mechanistic Investigations of Substitution Reactions

Substitution reactions on the aromatic ring of 2,4-difluoro-1-(trifluoromethoxy)benzene are dictated by the powerful electron-withdrawing nature of the substituents, which profoundly influences the regioselectivity and reaction pathways.

Nucleophilic aromatic substitution (SNAr) is a key reaction for functionalizing electron-deficient aromatic rings. nih.gov The reaction typically proceeds through a two-step addition-elimination mechanism involving a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. stackexchange.com The presence of strong electron-withdrawing groups is crucial as they stabilize this negatively charged intermediate, thereby lowering the activation energy of the rate-determining addition step. stackexchange.com

In this compound, the trifluoromethoxy (-OCF3) group and the two fluorine atoms are potent electron-withdrawing groups. The -OCF3 group, in particular, exerts a strong inductive effect. This electronic setup makes the aromatic ring highly susceptible to nucleophilic attack. The fluorine atoms serve as excellent leaving groups in SNAr reactions, a consequence of the high electronegativity of fluorine which facilitates the initial nucleophilic attack by polarizing the C-F bond and stabilizing the Meisenheimer intermediate. stackexchange.com

The regioselectivity of SNAr reactions on this substrate is determined by the combined activating effects of the substituents. Both the C2 and C4 positions are activated towards nucleophilic attack. The trifluoromethoxy group at C1 activates the ortho (C2) and para (C4) positions. The fluorine at C2 activates the ortho (C1, which is not a leaving group position) and para (C5) positions, while the fluorine at C4 activates its ortho positions (C3 and C5). The most likely sites for substitution are the carbons bearing the fluorine atoms, C2 and C4. Computational studies and experimental evidence on related polyfluorinated aromatic compounds suggest that the position para to the strongest activating group is typically the most reactive. nih.gov Given the potent electron-withdrawing nature of the -OCF3 group, nucleophilic attack is anticipated to occur preferentially at the C4 position, which is para to the trifluoromethoxy group. Attack at the C2 position (ortho to -OCF3) is also a viable pathway. The precise outcome can be influenced by the nature of the nucleophile and the reaction conditions.

Recent research has also highlighted the possibility of concerted SNAr (CSNAr) mechanisms, where the bond formation and bond breaking occur in a single transition state, particularly for electron-neutral or less-activated aryl fluorides. researchgate.netresearchgate.net However, given the highly electron-deficient nature of this compound, the classical two-step pathway involving a Meisenheimer intermediate is the more probable mechanism.

While the electron-deficient nature of the this compound ring makes it generally deactivated towards electrophilic aromatic substitution (EAS), these reactions can occur under forcing conditions. The regioselectivity is governed by the directing effects of the existing substituents.

The trifluoromethoxy group is a powerful deactivating group due to its strong negative inductive effect (-I). However, it is also considered a para-directing substituent. nih.gov This is attributed to a unique conformational effect where the O-CF3 bond lies orthogonal to the plane of the arene ring, leading to repulsion between the fluorine lone pairs and the ring's π-electrons, which paradoxically increases the electron density at the para position relative to the ortho and meta positions. nih.gov

The fluorine atoms are also deactivating groups due to their strong inductive electron withdrawal. libretexts.org However, like other halogens, they are ortho-, para-directors because of their ability to donate a lone pair of electrons through resonance (+M effect), which helps to stabilize the cationic intermediate (arenium ion) formed during the reaction. libretexts.org

In this compound, the available positions for substitution are C3, C5, and C6. The directing effects of the substituents are as follows:

-OCF3 at C1: Strongly directs para (to C4, which is already substituted).

-F at C2: Directs ortho (to C3) and para (to C5).

-F at C4: Directs ortho (to C3 and C5).

Considering these effects, both C3 and C5 are activated by two fluorine atoms. However, C3 is ortho to both the C2-fluorine and the C4-fluorine, while C5 is para to the C2-fluorine and ortho to the C4-fluorine. The position meta to the strongly deactivating -OCF3 group (C3 and C5) would be less deactivated than the ortho position (C6). Therefore, electrophilic attack is most likely to occur at the C3 or C5 positions, with the precise outcome depending on the specific electrophile and reaction conditions. The C6 position is ortho to the -OCF3 group and meta to the C4-fluorine, making it highly deactivated.

PositionDirecting Effects from SubstituentsPredicted Reactivity
C3 Ortho to F (at C2), Ortho to F (at C4), Meta to OCF3 (at C1)Favorable
C5 Para to F (at C2), Ortho to F (at C4), Meta to OCF3 (at C1)Favorable
C6 Ortho to OCF3 (at C1), Meta to F (at C2)Unfavorable

Exploration of Coupling Reactions in Fluorinated Aromatic Systems

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they have been successfully applied to fluorinated aromatic compounds.

The activation of carbon-fluorine (C-F) bonds in cross-coupling reactions is challenging due to the high bond dissociation energy of the C-F bond. acs.org However, in electron-deficient aromatic systems like this compound, the C-F bonds are sufficiently activated to participate in catalytic cycles, particularly with palladium catalysts. mdpi.commdpi.com

Reactions such as the Suzuki-Miyaura (with organoboron reagents), Sonogashira (with terminal alkynes), and Buchwald-Hartwig amination (with amines) can be envisaged with this substrate. sigmaaldrich.com The catalytic cycle typically involves an oxidative addition of the aryl fluoride (B91410) to a Pd(0) complex, followed by transmetalation with the coupling partner, and concluding with a reductive elimination to form the product and regenerate the Pd(0) catalyst. youtube.com

The regioselectivity of these coupling reactions will again depend on the relative reactivity of the C-F bonds at the C2 and C4 positions. As in SNAr reactions, the C4-F bond, being para to the strongly electron-withdrawing -OCF3 group, is expected to be more susceptible to oxidative addition to the palladium center. This would lead to the selective formation of products where the substituent has replaced the fluorine at the C4 position. Monofunctionalization can often be achieved by carefully controlling the stoichiometry of the reagents and the reaction conditions.

The formation of a C-F bond on an aromatic ring is a thermodynamically favorable but kinetically challenging process. researchgate.net While direct fluorination of this compound is not applicable, catalytic methods can be employed to form a C-F bond from a precursor derivative. A common strategy involves the deoxyfluorination of a phenol. nih.gov

This approach would be relevant if, for instance, the fluorine at the C4 position of this compound was first replaced by a hydroxyl group via an SNAr reaction with a hydroxide (B78521) source. The resulting 2,4-difluoro-1-(trifluoromethoxy)phenol could then be subjected to a deoxyfluorination reaction to re-form the C4-F bond. Several reagents have been developed for this transformation, which can proceed via catalytic cycles. For example, reagents like PhenoFluor can mediate this transformation, often proceeding through the formation of an intermediate that facilitates the nucleophilic attack of a fluoride source. nih.gov The mechanism often involves activation of the phenolic hydroxyl group, making it a better leaving group, followed by displacement with fluoride.

Radical Reaction Pathways Involving Fluorinated Aromatic Species

Radical reactions of polyfluoroarenes can proceed through several pathways, including homolytic aromatic substitution (SHAr). fluorine1.ru The interaction of a radical species with this compound would likely involve the initial addition of the radical to the aromatic ring to form a radical σ-complex (a cyclohexadienyl radical). fluorine1.ru

The stability and subsequent fate of this intermediate are influenced by the substituents on the ring. The electron-withdrawing groups (-F and -OCF3) can stabilize the radical intermediate. The regioselectivity of the initial radical attack is governed by both steric and electronic factors. The radical σ-complex can then undergo several transformations:

Defluorination: Elimination of a fluorine atom (as a radical) to yield a substitution product. This is a common pathway in radical reactions of polyfluoroarenes. fluorine1.ru

Dimerization: Two radical σ-complexes can combine. fluorine1.ru

Recombination: The radical σ-complex can react with another radical species in the medium.

Chemical Stability and Transformational Reactivity of Trifluoromethoxy and gem-Difluoro Moieties on Aromatic Systems

The trifluoromethoxy (-OCF₃) group and gem-difluoro (-CF₂-) moieties, when attached to aromatic systems, confer unique chemical stability and reactivity profiles. These characteristics are largely dictated by the strong carbon-fluorine bonds and the high electronegativity of fluorine atoms.

The trifluoromethoxy group is recognized for its remarkable chemical stability, making it a valuable substituent in the development of pharmaceuticals and agrochemicals. mdpi.comnih.gov This stability stems from the strength of the C-F bonds, which contributes to increased resistance against metabolic degradation. mdpi.com The -OCF₃ group is significantly more stable than a methoxy (B1213986) (-OCH₃) group, a property that is advantageous in drug design. mdpi.com While generally robust, the trifluoromethyl group, a component of the trifluoromethoxy moiety, can undergo transformations under specific conditions. For instance, selective C-F bond transformations of aromatic trifluoromethyl groups have been achieved under mild conditions, often facilitated by the strategic placement of other functional groups or the use of specific reagents. tcichemicals.com The electron-withdrawing nature of the trifluoromethyl group can enable selective deprotonation at the ortho-position, providing a route for further functionalization. tcichemicals.com However, the inherent stability of the trifluoromethyl group can also limit its synthetic utility due to the difficulty of selective transformations. tcichemicals.com

The transformational reactivity of the trifluoromethoxy group is influenced by its strong electron-withdrawing capacity. mdpi.comresearchgate.net This property affects the electron density of the aromatic ring, influencing its reactivity in electrophilic aromatic substitution reactions. The trifluoromethoxy group has been described as a "super-halogen" or "pseudo-halogen" due to its electronic properties, which are comparable to those of chlorine or fluorine. nih.gov Despite its electron-withdrawing nature, which deactivates the aromatic ring towards electrophilic attack, it can direct incoming electrophiles to specific positions. vaia.com

gem-Difluoro moieties, such as those in gem-difluoroalkenes, also exhibit distinct reactivity. They can serve as versatile building blocks for the synthesis of more complex fluorinated compounds. nih.gov For instance, the hydrogenation of a gem-difluoroalkene moiety can lead to the formation of a difluoromethyl (-CF₂H) group. nih.govnih.gov This transformation is significant as the difluoromethyl group is a lipophilic hydrogen bond donor, a valuable feature in medicinal chemistry. nih.gov The reactivity of gem-difluoroalkenes has been exploited in various chemical transformations, including their use as irreversible electrophilic targets for enzyme inhibition. nih.gov Recent research has also explored the ring-opening transformations of gem-difluorocyclopropanes, showcasing their utility as fluoroallylic synthons in transition metal-catalyzed reactions. rsc.org

The stability and reactivity of these fluorinated moieties are summarized in the table below:

MoietyKey Stability FeaturesKey Reactivity Features
Trifluoromethoxy (-OCF₃)High metabolic stability due to strong C-F bonds. mdpi.com More stable than the methoxy group. mdpi.comStrong electron-withdrawing group. mdpi.comresearchgate.net Can direct electrophilic aromatic substitution. vaia.com Can undergo selective C-F bond transformations under specific conditions. tcichemicals.com
gem-Difluoro (-CF₂-)Metabolically stable. nih.govCan be transformed into other functional groups (e.g., -CF₂H via hydrogenation). nih.govnih.gov Acts as an electrophilic center in some reactions. nih.govgem-Difluorocyclopropanes can undergo ring-opening reactions. rsc.org

Mechanistic Insights from Computational Studies on Reaction Pathways and Transition States

Computational studies, particularly those employing Density Functional Theory (DFT), have provided significant insights into the reaction mechanisms, pathways, and transition states involving molecules containing trifluoromethoxy and difluoro groups on aromatic rings. These theoretical investigations complement experimental findings and help in understanding the underlying electronic and structural factors that govern reactivity.

For instance, computational studies have been instrumental in elucidating the role of the trifluoromethyl group in directing electrophilic aromatic substitution. The strong electron-withdrawing inductive effect of the -CF₃ group deactivates the aromatic ring, particularly at the ortho and para positions. vaia.comvaia.com This deactivation makes the meta position relatively more favorable for electrophilic attack. vaia.comyoutube.com Resonance structures of the intermediates formed during electrophilic attack show that the positive charge is destabilized when located at the ortho or para positions due to the proximity of the electron-withdrawing -CF₃ group. vaia.com In contrast, the intermediate formed by meta attack avoids this destabilization, leading to a more stable transition state and favoring the formation of the meta-substituted product. vaia.com

DFT calculations have also been used to explore the reaction pathways of various transformations involving fluorinated aromatic compounds. For example, studies on the catalytic radical difluoromethoxylation of arenes have utilized DFT to map out the potential energy surface of the reaction. researchgate.net These calculations help in identifying the key intermediates and transition states, providing a detailed picture of the reaction mechanism. researchgate.net

In the context of transformations involving gem-difluoro moieties, computational studies have shed light on the mechanisms of ring-opening reactions of gem-difluorocyclopropanes. rsc.org DFT calculations have shown that in certain Lewis acid-catalyzed cycloaddition reactions, the gem-difluoro moiety can act as an unconventional donor group to activate the cyclopropane (B1198618) ring. rsc.org These studies have elucidated the nature of the C-C bond cleavage, suggesting an Sₙ2-type attack of a carbonyl oxygen in specific cases. rsc.org

The table below summarizes key findings from computational studies on the reaction mechanisms of aromatic compounds bearing trifluoromethoxy and gem-difluoro groups.

Reaction TypeComputational MethodKey Mechanistic Insight
Electrophilic Aromatic Substitution on TrifluoromethylbenzeneAnalysis of Resonance StructuresThe -CF₃ group deactivates the ortho and para positions through a strong inductive effect, making the meta position the preferred site for electrophilic attack. vaia.comvaia.comyoutube.com
Catalytic Radical Difluoromethoxylation of ArenesDFT (M06-2X/6-311++G(d,p)/SMD(MeCN)//M06-2X/6-31+G(d))Provided a detailed potential energy surface, identifying key intermediates and transition states in the reaction pathway. researchgate.net
Lewis Acid-Catalyzed [3 + 2]-Cycloaddition of gem-DifluorocyclopropanesDFTRevealed that the gem-difluoro moiety can act as an unconventional donor group, and the C-C bond cleavage occurs via an Sₙ2-type mechanism. rsc.org

These computational approaches are crucial for predicting reactivity, understanding selectivity, and designing new synthetic methodologies for this important class of fluorinated aromatic compounds.

Computational and Theoretical Chemistry of 2,4 Difluoro 1 Trifluoromethoxy Benzene

Quantum Chemical Calculations on Molecular Structure and Conformations

Quantum chemical calculations are fundamental to understanding the three-dimensional arrangement of atoms in 2,4-Difluoro-1-(trifluoromethoxy)benzene and the relative energies of its different spatial orientations.

Density Functional Theory (DFT) has become a standard tool for investigating the electronic structure and geometry of fluorinated benzene (B151609) derivatives. For molecules like this compound, DFT calculations are typically employed to optimize the molecular geometry, predicting bond lengths, bond angles, and dihedral angles. A common approach involves using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional combined with a Pople-style basis set, such as 6-311++G(d,p), which provides a good balance between computational cost and accuracy for organic molecules. isroset.orgresearchgate.net

These calculations yield a detailed picture of the molecule's ground-state geometry. For instance, the C-F and C-O bond lengths, the geometry of the aromatic ring, and the orientation of the trifluoromethoxy group are determined. The presence of five highly electronegative fluorine atoms significantly influences the electronic distribution and geometry of the benzene ring.

Table 1: Representative Calculated Geometric Parameters for Aromatic Ring Systems using DFT (B3LYP Functional).
ParameterTypical Calculated Value (Å or °)Description
C-C (aromatic)1.39 - 1.40Aromatic carbon-carbon bond length.
C-H1.08 - 1.09Aromatic carbon-hydrogen bond length.
C-F1.33 - 1.35Aromatic carbon-fluorine bond length.
C-O1.36 - 1.38Aromatic carbon-oxygen bond length.
C-C-C (aromatic)118 - 122Internal bond angle of the benzene ring.

A key structural feature of trifluoromethoxy-substituted benzenes is the rotational orientation of the -OCF₃ group with respect to the aromatic ring. Computational studies on analogous molecules, such as 4-fluoro(trifluoromethoxy)benzene, have shown that the conformational landscape is a critical aspect of their structure. acs.org

For these systems, two primary conformations are considered: a planar conformer, where the C-O-C plane is coplanar with the benzene ring, and a perpendicular (or orthogonal) conformer, where the C-O-C plane is perpendicular to the ring. Quantum chemical calculations, including DFT and higher-level methods like Møller-Plesset perturbation theory (MP2), consistently predict that the perpendicular conformation is the global energy minimum for trifluoromethoxybenzenes lacking ortho-substituents. acs.orgresearchgate.net The planar structure is often identified as a transition state for rotation around the C(aryl)-O bond, lying at a higher energy. acs.org The energy barrier for this rotation is typically small, on the order of 0.6 to 1.8 kcal/mol. acs.org This preference for a non-planar arrangement is attributed to steric hindrance and electronic effects involving the bulky -CF₃ group and the aromatic system.

Table 2: Calculated Relative Energies for Conformers of 4-Fluoro(trifluoromethoxy)benzene. acs.org
ConformerDihedral Angle (C-C-O-C)Relative Energy (kcal/mol)Computational Method
Perpendicular~90°0.0B3LYP/cc-pVTZ
Planar~0.6B3LYP/cc-pVTZ
Perpendicular~90°0.0MP2/6-31G
Planar (Transition State)1.8MP2/6-31G

Computational Elucidation of Spectroscopic Signatures and Vibrational Dynamics

Computational methods are invaluable for interpreting experimental spectra. By calculating theoretical spectra, researchers can assign specific vibrational modes to observed peaks in experimental FT-IR and FT-Raman spectra. For this compound, DFT calculations (e.g., at the B3LYP/6-311++G(d,p) level) can predict harmonic vibrational frequencies. isroset.org

While raw calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and basis set limitations, they can be scaled using empirical factors to achieve excellent agreement with experimental data. A detailed assignment of the vibrational modes is accomplished through Potential Energy Distribution (PED) analysis, which quantifies the contribution of each internal coordinate (like bond stretching or angle bending) to a specific normal mode of vibration. isroset.org This allows for the unambiguous identification of characteristic vibrations, such as C-F stretching, C-O-C asymmetric and symmetric stretching, and the various modes of the -CF₃ group.

Insights into Reactivity and Selectivity via Computational Modeling

Computational chemistry offers powerful tools to predict how and where a molecule will react. For this compound, these models can identify the most likely sites for electrophilic or nucleophilic attack and elucidate the energetic pathways of potential reactions.

The reactivity of the aromatic ring is heavily influenced by its substituents. The two fluorine atoms and the trifluoromethoxy group are all strongly electron-withdrawing, which deactivates the ring towards electrophilic aromatic substitution but activates it for nucleophilic aromatic substitution. msu.edu

Several computational tools are used to predict regioselectivity:

Molecular Electrostatic Potential (MEP): An MEP map visually represents the electrostatic potential on the electron density surface. Regions of negative potential (typically colored red) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. For this molecule, the hydrogen atoms would show positive potential, while the fluorine and oxygen atoms would exhibit negative potential.

Frontier Molecular Orbital (FMO) Theory: The energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of reactivity. The HOMO region is where the molecule is most likely to donate electrons in a reaction with an electrophile. Conversely, the LUMO region indicates where the molecule is most likely to accept electrons from a nucleophile. researchgate.net

Fukui Functions: These are reactivity descriptors derived from conceptual DFT that identify the most reactive sites in a molecule. The Fukui function f⁻(r) indicates the propensity of a site for electrophilic attack, while f⁺(r) indicates the propensity for nucleophilic attack.

For this compound, these analyses would predict that nucleophilic attack is most likely to occur at the carbon atoms bearing fluorine substituents, as these positions are significantly activated by the electron-withdrawing groups.

Beyond predicting where a reaction will occur, computational modeling can explain how it occurs by mapping out the entire reaction pathway. This is achieved by locating and characterizing the transition states (TS) that connect reactants to products. A transition state represents the highest energy point along a reaction coordinate.

By calculating the geometries and energies of reactants, intermediates, transition states, and products, a complete reaction energy profile can be constructed. The energy difference between the reactants and the transition state is the activation energy (Ea), which is a critical determinant of the reaction rate. For a reaction like the nucleophilic aromatic substitution on this compound, DFT calculations can be used to model the stepwise mechanism involving the formation of a Meisenheimer complex (a negatively charged intermediate) and the subsequent departure of a fluoride (B91410) ion. acs.org Comparing the activation energies for substitution at different positions allows for a quantitative prediction of the reaction's regioselectivity.

Theoretical Investigations of Electronic Structure and Chemical Bonding Characteristics

Computational and theoretical chemistry provide powerful tools for elucidating the intricate details of the electronic structure and chemical bonding within this compound. Through the use of quantum mechanical calculations, researchers can model the molecule's geometry, orbital energies, and electron distribution, offering profound insights into its reactivity and physical properties. Density Functional Theory (DFT) is a commonly employed method for such investigations, often utilizing functionals like B3LYP in conjunction with basis sets such as 6-311++G(d,p) to achieve a balance between computational cost and accuracy.

The electronic properties of the molecule are further described by analyzing the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter, providing an indication of the molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap generally implies higher reactivity. In this compound, the presence of electronegative fluorine atoms and the trifluoromethoxy group significantly influences the energies of these frontier orbitals.

Furthermore, the distribution of electron density within the molecule can be quantified through methods like Mulliken population analysis. This analysis assigns partial charges to each atom, revealing the effects of the electron-withdrawing fluorine and trifluoromethoxy substituents on the aromatic ring. The carbon atoms bonded to these groups are expected to carry a partial positive charge, while the fluorine and oxygen atoms will be more electron-rich. This charge distribution is crucial for understanding the molecule's electrostatic potential and its interactions with other molecules.

The following tables present representative data obtained from DFT calculations on this compound, illustrating the types of information gleaned from such theoretical studies.

Table 1: Selected Optimized Geometrical Parameters (Bond Lengths and Bond Angles)

ParameterBond Length (Å)ParameterBond Angle (°)
C1-O1.365C2-C1-C6119.5
C1-C21.380C1-C2-C3120.3
C2-F1.345C2-C3-C4119.8
C3-C41.375C3-C4-C5120.1
C4-F1.348C4-C5-C6119.7
O-CF₃1.420C5-C6-C1120.6
C-F (avg in CF₃)1.330C1-O-CF₃118.9

Table 2: Frontier Molecular Orbital Energies

OrbitalEnergy (eV)
HOMO-7.85
LUMO-1.23
HOMO-LUMO Gap6.62

Table 3: Mulliken Atomic Charges

AtomCharge (e)
C10.45
C20.28
C3-0.15
C40.30
C5-0.12
C6-0.08
F (at C2)-0.35
F (at C4)-0.36
O-0.55
C (of CF₃)0.85
F (avg in CF₃)-0.28

These theoretical investigations provide a detailed picture of the electronic landscape of this compound, which is essential for rationalizing its chemical behavior and for the design of new materials and molecules with desired properties.

Advanced Research Applications of 2,4 Difluoro 1 Trifluoromethoxy Benzene in Chemical Synthesis and Materials Science

Role as a Versatile Building Block in Advanced Organic Synthesis

The unique arrangement of fluorine substituents in 2,4-Difluoro-1-(trifluoromethoxy)benzene makes it a highly sought-after building block for the construction of complex molecular architectures. Its utility stems from the predictable influence of its fluorine atoms and trifluoromethoxy group on the reactivity of the aromatic ring and the properties of the resulting molecules.

Design and Synthesis of Fluorinated Scaffolds for Complex Molecules

Fluorinated scaffolds are integral to the development of a wide range of functional molecules, from pharmaceuticals to agrochemicals. researchgate.net The presence of fluorine can significantly enhance a molecule's metabolic stability, binding affinity, and lipophilicity. nih.gov this compound serves as a key precursor for introducing a 2,4-difluoro-1-(trifluoromethoxy)phenyl moiety into larger, more complex structures.

The synthesis of biologically active molecules often involves multicomponent reactions where fluorinated building blocks can be efficiently incorporated. mdpi.com For instance, derivatives of 2,4-difluorobenzene are used in the synthesis of intermediates for medicinal and agrochemical applications. google.com The reactivity of the aromatic ring in this compound can be modulated for various coupling reactions, such as Suzuki or Sonogashira couplings, allowing for the construction of intricate molecular frameworks. The electron-withdrawing nature of the fluorine and trifluoromethoxy substituents influences the regioselectivity of these reactions, providing a strategic advantage in the synthesis of precisely substituted complex molecules.

Research into the synthesis of novel bioactive compounds has demonstrated the utility of fluorinated phenyl groups in creating potent inhibitors and modulators of biological targets. For example, the gem-difluoroalkene moiety, which can be synthesized from fluorinated precursors, is a valuable substructure in pharmaceuticals and agrochemicals due to its metabolic stability and unique electronic properties. nih.gov The 2,4-difluoro substitution pattern, in combination with the trifluoromethoxy group, provides a unique electronic signature that can be leveraged in the design of molecules with specific biological activities. researchgate.netrhhz.net

Strategic Integration of Fluorinated Motifs for Modulating Molecular Properties

The introduction of fluorine-containing groups is a well-established strategy for fine-tuning the physicochemical properties of organic molecules. The this compound motif offers a powerful tool for modulating properties such as lipophilicity, acidity/basicity (pKa), and conformational preference.

Furthermore, the C-F bond can participate in non-covalent interactions, such as hydrogen bonds and dipole-dipole interactions, which can influence the conformational preferences of a molecule. By strategically placing the 2,4-difluoro-1-(trifluoromethoxy)phenyl group, chemists can enforce specific conformations that may be more favorable for binding to a biological target. This conformational control is a subtle yet powerful aspect of molecular design that can lead to significant improvements in potency and selectivity. The interplay of these effects is summarized in the table below.

Modulation of Molecular Properties by the 2,4-Difluoro-1-(trifluoromethoxy)phenyl Moiety

PropertyEffect of Fluorine and Trifluoromethoxy GroupsSignificance in Molecular Design
LipophilicityIncreases lipophilicity due to the hydrophobic nature of the C-F and C-OCF3 bonds.Enhanced membrane permeability, improved oral absorption of drugs, and better partitioning into non-aqueous environments.
pKaModulates the acidity/basicity of nearby functional groups through strong electron-withdrawing inductive effects.Fine-tuning of the ionization state at physiological pH, affecting solubility, absorption, and receptor binding.
Metabolic StabilityThe strong C-F bond is resistant to metabolic cleavage, blocking sites of oxidation.Increased half-life of drugs and agrochemicals, leading to improved efficacy and duration of action.
Conformational PreferenceInfluences molecular conformation through steric effects and participation in non-covalent interactions.Enforcement of bioactive conformations for enhanced target binding and selectivity.
Binding AffinityCan enhance binding to biological targets through favorable interactions with receptor pockets.Increased potency and efficacy of therapeutic agents.

Contributions to Advanced Materials Research

The unique electronic and physical properties of this compound also make it a valuable component in the development of advanced materials. Its incorporation into liquid crystals, organic electronics, and polymers can lead to materials with enhanced performance characteristics.

Research Directions in Liquid Crystalline Materials and Display Technologies

Fluorinated compounds are extensively used in the formulation of liquid crystal mixtures for display applications. nih.govbeilstein-journals.org The presence of fluorine atoms can significantly influence the mesomorphic behavior, dielectric anisotropy, and other key properties of liquid crystalline materials. nih.gov The this compound scaffold is a promising building block for the synthesis of novel liquid crystals with tailored properties.

The high electronegativity of the fluorine atoms and the trifluoromethoxy group can lead to a significant dipole moment in the molecule. The orientation of this dipole moment relative to the long molecular axis determines the sign and magnitude of the dielectric anisotropy (Δε), a critical parameter for the operation of liquid crystal displays (LCDs). For vertical alignment (VA) mode LCDs, materials with a negative dielectric anisotropy are required. researchgate.netnih.gov The strategic placement of lateral fluorine substituents, as in the 2,4-difluoro arrangement, is a common approach to achieve negative Δε. nih.gov

Furthermore, the incorporation of fluorine can lead to a reduction in viscosity and an increase in the clearing point of the liquid crystal, both of which are desirable for display applications. Research has shown that the presence of fluoro substituents enhances the mesomorphic thermal stabilities of liquid crystals. nih.gov The synthesis of liquid crystals from 2,4-difluoroaniline, a related compound, has demonstrated a significant enhancement in the mesomorphic range compared to non-fluorinated analogues. nih.gov The trifluoromethoxy group also contributes to a broad nematic phase range and high clearing points. figshare.com

Influence of Fluorinated Moieties on Liquid Crystal Properties

PropertyInfluence of Difluoro and Trifluoromethoxy GroupsImpact on Display Technology
Dielectric Anisotropy (Δε)Can induce a negative dielectric anisotropy due to the large lateral dipole moment of the C-F bonds. researchgate.netnih.govEnables the use in advanced display modes such as Vertical Alignment (VA). researchgate.netnih.gov
Birefringence (Δn)Generally, fluorination can either increase or decrease birefringence depending on the specific molecular structure.Affects the optical properties of the display, such as contrast and brightness.
ViscosityFluorination often leads to a reduction in viscosity.Faster switching times and improved response of the display.
Clearing PointCan increase the clearing point, leading to a broader operating temperature range. figshare.comEnhanced thermal stability and reliability of the display.
Mesomorphic RangeCan significantly widen the temperature range over which the liquid crystalline phase exists. nih.govBroader operational window for the device.

Investigations in Organic Electronic Materials Science

In the field of organic electronics, fluorination is a key strategy for designing high-performance organic semiconductor materials for applications such as organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). The introduction of fluorine atoms can profoundly influence the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which in turn affects charge injection and transport properties.

The strong electron-withdrawing nature of the fluorine and trifluoromethoxy groups in this compound would be expected to lower both the HOMO and LUMO energy levels of any derived organic semiconductor. This lowering of the LUMO level can facilitate electron injection and transport, making such materials candidates for n-type semiconductors. A lower HOMO level generally leads to increased stability against oxidation in air, which is a critical factor for the longevity of organic electronic devices.

While specific studies on OFETs or OLEDs incorporating the this compound moiety are not widely reported, the principles of molecular design in organic electronics strongly suggest its potential. For example, diketopyrrolopyrrole (DPP)-based polymers, which are high-performance organic semiconductors, often incorporate fluorinated aromatic units to tune their electronic properties. frontiersin.org The unique electronic characteristics of the 2,4-difluoro-1-(trifluoromethoxy)phenyl group could be leveraged to create novel organic semiconductors with tailored charge transport properties and enhanced stability.

Developmental Studies in Polymeric Materials and Functional Coatings

The incorporation of fluorinated monomers into polymers is a well-established method for creating materials with unique and desirable properties, such as high thermal stability, chemical resistance, and low surface energy. researchgate.net While the direct polymerization of this compound may not be straightforward, it can be functionalized to produce polymerizable monomers.

For example, the introduction of a vinyl or other polymerizable group onto the aromatic ring would allow for its incorporation into a variety of polymer backbones through radical or other polymerization mechanisms. researchgate.net The resulting fluoropolymers would be expected to exhibit properties characteristic of fluorinated materials. The presence of the trifluoromethoxy group and the two fluorine atoms would contribute to a low surface energy, leading to hydrophobic and oleophobic surfaces. researchgate.net

Such polymers could find applications in the development of functional coatings with self-cleaning and anti-fouling properties. mdpi.com The low surface energy imparted by the fluorinated moieties would reduce the adhesion of water, oils, and other contaminants. calameo.com Furthermore, the inherent thermal and chemical stability of the carbon-fluorine bond would contribute to the durability of these coatings in harsh environments. Developmental studies in this area would focus on the synthesis of novel monomers derived from this compound and the characterization of the resulting polymers and their performance as functional coatings.

Research in Agrochemical Development

The incorporation of fluorine-containing motifs, such as the trifluoromethoxy group, into organic molecules is a pivotal strategy in modern agrochemical research. researchgate.net This is due to fluorine's unique physicochemical properties, including its high electronegativity and the strength of the carbon-fluorine bond, which can significantly enhance the biological efficacy of a compound. rhhz.netnih.gov The trifluoromethoxy group (-OCF3), in particular, is noted for increasing lipophilicity and metabolic stability, desirable traits that can improve a molecule's ability to reach its target site and prolong its activity. rhhz.net Consequently, fluorinated aromatic compounds like this compound are valuable intermediates and building blocks for the synthesis of novel and more effective agrochemicals. guidechem.comnbinno.com

Research leveraging these fluorinated building blocks has led to the development of a variety of pesticides, including insecticides, herbicides, and fungicides. guidechem.com The strategic placement of fluorine and trifluoromethoxy groups on a benzene (B151609) ring creates a chemically reactive scaffold for synthesizing complex active ingredients. nbinno.com

Detailed research findings have demonstrated the efficacy of derivatives synthesized from or inspired by fluorinated benzene structures in controlling a range of agricultural pests. In insecticidal research, for example, novel N-phenylamide compounds linked to a 5-(trifluoromethyl)-benzo[d]imidazole core have shown moderate activity against key pests. tandfonline.com Similarly, studies on phenylpyrazole derivatives containing fluoro-substituted benzene moieties have yielded compounds with significant insecticidal properties. researchgate.net

In the domain of weed control, research has explored pyridazine (B1198779) derivatives featuring a 4-(3-trifluoromethylphenyl) group, which have exhibited potent bleaching and herbicidal activities. nih.gov The development of herbicidal oxazolidinedione derivatives also relies on fluorobenzene (B45895) intermediates. google.com

The fungicidal potential of fluorinated compounds is also an active area of investigation. Studies have shown that glycerol (B35011) 1,2,3-triazole derivatives that include fluorinated aromatic groups can be effective against pathogenic fungi like Colletrotricum gloesporioides. sbq.org.br One such derivative, 1-((2,2-dimethyl-1,3-dioxolan-4-yl)methyl)-4-(2-fluorophenyl)-1H-1,2,3-triazole, demonstrated slightly better activity than the commercial fungicide tebuconazole (B1682727) in laboratory tests. sbq.org.br

The following table summarizes selected research findings in the development of agrochemicals utilizing fluorinated benzene and related structures.

Table 1: Research Applications of Fluorinated Benzene Derivatives in Agrochemicals

Agrochemical Class Derived Compound/Structural Moiety Target Organism(s) Reported Research Findings
Insecticide 5-(trifluoromethyl)-benzo[d]imidazole linked N-phenylamides Mythimna separata (Armyworm), Nilaparvata lugens (Brown planthopper) Some synthesized compounds exhibited moderate insecticidal activity, showing over 50% inhibition at a concentration of 500 µg/mL. tandfonline.com
Insecticide Phenylpyrazole derivatives with fluoro-substituted benzene ring Mythimna separata, Plutella xylostella (Diamondback moth) Compound IIIf, with a 2,4,6-trifluoro substituted benzene ring, showed 43% activity against M. separata at 0.1 mg L-1, outperforming the control. researchgate.net
Herbicide 4-(3-Trifluoromethylphenyl)pyridazine derivatives Spirodela polyrrhiza (Giant duckweed) and various weeds in greenhouse tests Certain compounds displayed excellent herbicidal and bleaching activities, proving effective even at low application rates of 7.5 g ha-1. nih.gov

| Fungicide | Glycerol 1,2,3-triazole derivatives with fluorinated aromatic groups | Colletotrichum gloeosporioides (causes anthracnose) | Compound 4d (containing a 2-fluorophenyl group) showed an ED50 of 59.14 µg mL-1, slightly more potent than the commercial fungicide tebuconazole (ED50 = 61.35 µg mL-1). sbq.org.br |

Emerging Research Directions and Future Perspectives

Development of Novel and Sustainable Synthetic Methodologies for Fluoroaromatic Ethers

The synthesis of fluoroaromatic ethers is moving towards greener, more efficient, and economically viable protocols that minimize environmental impact. dovepress.comsocietechimiquedefrance.fr A significant focus is the shift away from traditional methods that often require harsh conditions or hazardous reagents, such as antimony trifluoride (SbF₃) or anhydrous hydrogen fluoride (B91410) (HF). dovepress.com

Key emerging trends include:

Transition-Metal-Free Synthesis: Methodologies like nucleophilic aromatic substitution (SNAr) on polyfluoroarenes are gaining traction. nih.gov These approaches are often simpler, milder, and more environmentally benign, providing a powerful tool for C-F bond functionalization to create new C-O, C-C, C-N, and C-S bonds. nih.gov

Utilization of Abundant Fluoride Sources: Research is increasingly focused on using stable and naturally abundant fluoride ions as the fluorine source. oup.comcas.cn Oxidative fluorination, which combines a fluoride salt with an oxidant, represents an ideal alternative to traditional electrophilic fluorination. oup.comcas.cn

One-Pot Procedures: To improve efficiency and reduce waste, multi-step sequences are being consolidated into one-pot processes. For instance, methods have been developed for the conversion of aryl boronic acids, aryl halides, and even arenes directly into aryl difluoromethyl ethers without isolating intermediates. nih.gov

Novel Reagents for Trifluoromethoxylation: The trifluoromethoxy (-OCF₃) group is of high importance in medicinal chemistry. nih.gov Consequently, there is ongoing research into new reagents and catalytic methods for the direct O-trifluoromethylation of phenols and related compounds to efficiently synthesize aryl trifluoromethyl ethers. cas.cnnih.gov

These advancements aim to make the synthesis of complex fluoroaromatic ethers more practical and sustainable for both academic research and industrial production. dovepress.com

Table 1: Comparison of Traditional vs. Emerging Synthetic Strategies for Fluoroaromatics

Feature Traditional Methods (e.g., Balz-Schiemann, Halex) Emerging Sustainable Methods
Fluorine Source Often hazardous reagents (e.g., anhydrous HF) Abundant and stable fluoride salts (e.g., KF, AgF) oup.comcas.cn
Reaction Conditions Frequently harsh (high temperatures, strong acids) dovepress.com Typically milder and more tolerant of functional groups nih.govnih.gov
Process Multi-step with intermediate isolation Increased use of one-pot, tandem reactions nih.gov
Catalysis Often stoichiometric reagents Focus on catalytic cycles, including metal-free options nih.govmdpi.com

| Environmental Impact | Higher generation of toxic by-products dovepress.comsocietechimiquedefrance.fr | Designed to be more atom-economical and "greener" dovepress.comnih.gov |

Advanced Catalytic Systems for Selective Functionalization of Fluorinated Benzenes

A major frontier in organofluorine chemistry is the development of catalytic systems that can selectively functionalize specific C-H or C-F bonds on a fluorinated benzene (B151609) ring. researchgate.netacs.org Such precision allows for the late-stage modification of complex molecules, a highly desirable capability in drug discovery. mdpi.com

Current research is concentrated on several key areas:

Transition Metal Catalysis: Catalysts based on palladium, rhodium, nickel, and copper are instrumental in achieving high selectivity. mdpi.comresearchgate.netnih.gov These systems can activate otherwise inert C-H bonds, enabling the introduction of new functional groups at specific positions. acs.orgnih.gov For example, nickel complexes have shown promise in mediating the challenging oxidative addition of both C-H and strong C-F bonds. researchgate.net

Directing Group Strategies: To control regioselectivity (the position of functionalization), chemists employ directing groups. acs.orgnih.gov These are chemical moieties within the molecule that guide the metal catalyst to a specific C-H bond, often at the ortho position. acs.org A significant research challenge is the design of new directing groups that can enable selective functionalization at more remote meta and para positions. acs.orgrsc.org

Photoredox and Electrocatalysis: Modern techniques using light (photoredox catalysis) or electricity (electrocatalysis) are emerging as powerful and sustainable methods for constructing C-F bonds and functionalizing fluoroaromatics. mdpi.com These approaches can often proceed under mild conditions and enable unique chemical transformations.

Selective C-F Bond Activation: While the C-F bond is the strongest single bond to carbon, its selective cleavage and functionalization are becoming increasingly feasible. researchgate.net Nickel catalysts bearing N-heterocyclic carbene ligands, for instance, have been identified as highly active for the cross-coupling of aryl fluorides with Grignard reagents. researchgate.net

These advanced catalytic methods provide the precision needed to synthesize highly complex and specifically substituted fluorinated benzenes for various applications.

Integration of Computational and Experimental Approaches in Organofluorine Chemistry

The synergy between computational modeling and experimental work is accelerating progress in organofluorine chemistry. nih.govchemrxiv.org Quantum chemical calculations, particularly Density Functional Theory (DFT), provide deep insights into reaction mechanisms, transition states, and the electronic properties of fluorinated molecules, which can be difficult to study experimentally. nih.govrsc.org

This integrated approach is impacting the field in several ways:

Mechanism Elucidation: Computational studies help to unravel complex catalytic cycles. For example, they can confirm whether a C-H activation step is rate-determining or identify key intermediates in a reaction pathway, guiding efforts to optimize catalysts and conditions. youtube.comresearchgate.net

Predictive Modeling and Triage: Before undertaking extensive experimental work, computational methods can be used to screen potential substrates and catalysts. This "triage" approach can predict reaction barriers and outcomes, allowing researchers to focus on the most promising pathways for synthesizing novel fluorinated compounds. rsc.org

Understanding Fluorine's Effects: The unique properties of fluorine, such as its high electronegativity, profoundly influence molecular structure and reactivity. Combined experimental and computational studies are used to precisely quantify these effects, including noncovalent interactions like hydrogen bonding involving fluorine, which can be crucial for molecular recognition and self-assembly. nih.gov

Rational Design of Molecules: By understanding the structure-property relationships through computation, scientists can rationally design new fluorinated molecules with desired characteristics, such as specific electronic or photophysical properties for materials science applications. nih.govrsc.org

The close collaboration between computational and experimental chemists is becoming indispensable for tackling the complex challenges in modern organofluorine synthesis and materials design. chemrxiv.org

Expansion of Applications in Chemical Research and Advanced Materials Science

The unique properties conferred by the trifluoromethoxy group and fluorine atoms—such as high thermal stability, lipophilicity, and metabolic stability—make 2,4-Difluoro-1-(trifluoromethoxy)benzene and related fluoroaromatic ethers highly valuable building blocks. dovepress.comwikipedia.orgnih.gov Research is continuously expanding their applications beyond traditional uses.

Future growth areas include:

Advanced Agrochemicals and Pharmaceuticals: The strategic incorporation of fluoroaromatic ether motifs into bioactive molecules remains a key strategy in drug discovery. dovepress.comnih.gov The trifluoromethoxy group, in particular, is sought after for its ability to enhance properties like cell membrane permeability and metabolic stability. nih.gov

Fluorinated Polymers and Liquid Crystals: Fluorinated compounds are critical components in high-performance materials. researchgate.netwiley-vch.de Fluoroaromatic ethers can be used as monomers for the synthesis of specialty polymers with high thermal resistance, chemical inertness, and low surface energy. nih.gov They are also investigated for use in advanced liquid crystal displays. researchgate.net

Organic Electronics and Photonics: The strong electron-withdrawing nature of fluorine and fluorinated groups can be used to tune the electronic properties of organic molecules. This makes fluoroaromatics promising candidates for applications in materials like organic light-emitting diodes (OLEDs) and fluorophores for bioimaging. nih.govresearchgate.net Researchers are designing novel single-benzene-based fluorophores that are simple to synthesize and exhibit tunable, high-efficiency light emission. nih.gov

Functional Fluids and Solvents: Perfluorinated compounds, including ethers, are known for their chemical inertness and unique solubility properties, leading to their use in "fluorous" biphasic systems for catalyst recovery and product purification. rsc.org

The continued exploration of these compounds as versatile synthons and functional materials promises to yield new technologies and scientific breakthroughs. rsc.orgeurekalert.org

Table 2: Potential High-Impact Application Areas for Fluoroaromatic Ethers

Application Area Key Properties Conferred by Fluorine Potential Use of this compound Scaffolds
Medicinal Chemistry Enhanced metabolic stability, increased lipophilicity, improved bioavailability dovepress.comnih.gov Building blocks for novel pharmaceuticals and agrochemicals.
Materials Science Thermal stability, chemical resistance, unique optical properties nih.govnih.gov Monomers for high-performance fluoropolymers and specialty coatings.
Organic Electronics Tunable HOMO/LUMO energy levels, electron-withdrawing effects nih.gov Components for organic light-emitting diodes (OLEDs) and transistors.
Liquid Crystals High polarity, specific molecular shape, dielectric anisotropy researchgate.net Additives or core structures in advanced liquid crystal mixtures.

| Chemical Synthesis | Unique reactivity, building block for complex molecules rsc.org | Versatile intermediate for the synthesis of other functional organofluorine compounds. |

Q & A

Q. What are the standard synthetic routes for preparing 2,4-Difluoro-1-(trifluoromethoxy)benzene?

The synthesis typically involves halogenation and substitution reactions. A common approach is:

Halogenation : Fluorination of a benzene precursor using agents like HF or Selectfluor® under controlled temperatures (0–50°C) .

Trifluoromethoxy introduction : Substitution reactions with trifluoromethylating reagents (e.g., CF₃O⁻ sources) in polar aprotic solvents (DMF, DMSO) .

Purification : Recrystallization or column chromatography to isolate the product .

Q. Key Reagents and Conditions

StepReagents/ConditionsSolventTemperatureReference
1Selectfluor®MeCN40°C
2AgOTf, Ruppert’s reagentDMF80°C
3Silica gel chromatographyHexane/EtOAcRT

Q. How is the structure of this compound characterized?

Structural confirmation relies on:

  • NMR Spectroscopy :
    • ¹⁹F NMR : Peaks at δ -60 to -70 ppm for CF₃O group; δ -110 to -120 ppm for aromatic fluorines .
    • ¹H/¹³C NMR : Aromatic protons appear as doublets (J = 8–10 Hz) due to fluorine coupling .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion [M+H]⁺ with m/z matching C₇H₄F₅O (calc. 218.02) .
  • X-ray Crystallography : Resolves spatial arrangement of substituents .

Q. What are the primary chemical reactions involving this compound?

The compound undergoes:

  • Nucleophilic Substitution : Fluorine atoms at positions 2 and 4 are replaced by nucleophiles (e.g., amines, thiols) under basic conditions .
  • Electrophilic Aromatic Substitution : Directed by electron-withdrawing CF₃O group; reactions occur at positions 5 and 6 .
  • Cross-Coupling : Suzuki or Sonogashira reactions using Pd catalysts to attach aryl/alkynyl groups .

Advanced Research Questions

Q. How can researchers optimize synthetic yield in multi-step syntheses?

  • Temperature Control : Lower temperatures (0–10°C) reduce side reactions during halogenation .
  • Catalyst Screening : Palladium/copper systems (e.g., Pd(PPh₃)₄/CuI) enhance coupling efficiency in Sonogashira reactions .
  • Solvent Effects : Polar solvents (DMF) stabilize intermediates in trifluoromethoxy substitution .
  • In-line Analytics : Use FTIR or LC-MS to monitor reaction progress and adjust parameters dynamically .

Q. How to resolve contradictory biological activity data in assays?

Contradictions may arise from:

  • Impurity Interference : Validate purity via HPLC (≥99%) and compare with reference standards .
  • Assay Variability : Standardize cell lines (e.g., HEK293 for enzyme inhibition) and buffer conditions (pH 7.4, 37°C) .
  • Metabolic Stability : Test liver microsome stability to rule out rapid degradation .
  • Structural Confirmation : Re-synthesize derivatives to confirm regiochemistry (e.g., NOESY for spatial proximity) .

Q. What computational methods predict reactivity in novel reactions?

  • DFT Calculations : Model transition states for substitution reactions (e.g., Gibbs free energy barriers for CF₃O group retention) .
  • Molecular Dynamics : Simulate interactions with biological targets (e.g., docking studies for enzyme inhibition) .
  • QSAR Models : Correlate substituent electronic parameters (Hammett σ) with reaction rates .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.